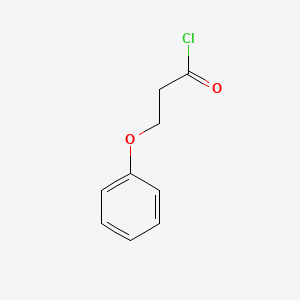

3-phenoxypropanoyl chloride

描述

The exact mass of the compound 3-Phenoxypropionyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-phenoxypropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSYFELXUYBRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182562 | |

| Record name | 3-Phenoxypropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28317-96-6 | |

| Record name | 3-Phenoxypropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28317-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxypropionyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028317966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenoxypropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Phenoxypropanoyl Chloride

Nucleophilic Acyl Substitution Reactions

3-Phenoxypropanoyl chloride, as an acyl chloride, is a reactive carboxylic acid derivative that readily undergoes nucleophilic acyl substitution reactions. The carbon atom in the carbonyl group possesses a partial positive charge due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, making it susceptible to attack by nucleophiles. libretexts.org These reactions typically proceed through a nucleophilic addition-elimination mechanism. savemyexams.comchemistrysteps.com In this two-step process, the nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. libretexts.orgvanderbilt.edu

Formation of Amides

The reaction of this compound with ammonia, primary amines, or secondary amines yields the corresponding amides. This transformation is a classic example of nucleophilic acyl substitution. chemistrysteps.com The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. savemyexams.com The subsequent elimination of the chloride ion and a proton from the nitrogen results in the formation of the amide bond. libretexts.org

Generally, the reaction is carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. fishersci.it This prevents the protonation of the amine reactant, which would render it non-nucleophilic. pressbooks.pub For instance, the reaction of this compound with an amine (R-NH2) would produce N-substituted-3-phenoxypropanamide and HCl. To drive the reaction to completion, at least two equivalents of the amine are often used, with one equivalent acting as the nucleophile and the second as the base to sequester the HCl. pressbooks.pub

The general mechanism for amide formation from an acyl chloride is as follows:

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. libretexts.org

Formation of a tetrahedral intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. youtube.com

Leaving group removal: The carbonyl group reforms by pushing the electrons from the oxygen back down, and the chloride ion is expelled as the leaving group. libretexts.org

Deprotonation: A base, which can be another molecule of the amine, removes a proton from the nitrogen atom to give the final amide product and the ammonium (B1175870) salt of the base. libretexts.orgyoutube.com

Detailed research findings on the synthesis of various amides from acyl chlorides highlight the versatility of this reaction. For example, studies have shown the successful synthesis of a variety of amides, including those with sterically hindered amines, by employing suitable coupling reagents and reaction conditions. nih.govreddit.com The Schotten-Baumann reaction conditions, which involve using an amine with an acyl chloride in the presence of a base, are frequently employed for this purpose. fishersci.it

Table 1: Examples of Amide Synthesis from Acyl Chlorides

| Acyl Chloride | Amine | Product | Reaction Conditions |

| Ethanoyl chloride | Ammonia | Ethanamide | Room temperature |

| Benzoyl chloride | Aniline | N-Phenylbenzamide | Presence of a base (e.g., pyridine) |

| 3-Phenylpropionyl chloride | Various amines | N-substituted-3-phenylpropanamides | Often with a base to neutralize HCl |

This table provides generalized examples of amide formation from various acyl chlorides to illustrate the reaction pattern.

Formation of Esters

This compound reacts with alcohols and phenols to form esters. savemyexams.com This reaction is another instance of nucleophilic acyl substitution, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile. chemguide.co.uk The reaction is typically vigorous and exothermic, often occurring readily at room temperature. chemguide.co.uk The formation of esters from acyl chlorides is generally faster and more efficient than the Fischer esterification of carboxylic acids with alcohols. savemyexams.com

The mechanism for ester formation from an acyl chloride involves the following steps:

Nucleophilic attack: The alcohol's oxygen atom attacks the carbonyl carbon of the acyl chloride. libretexts.org

Tetrahedral intermediate formation: A tetrahedral intermediate is formed. chemguide.co.uk

Chloride ion elimination: The carbonyl group reforms, and a chloride ion is eliminated. chemguide.co.uk

Deprotonation: A weak base, such as pyridine or even another alcohol molecule, removes the proton from the oxygen atom that originated from the alcohol, yielding the ester and hydrogen chloride. libretexts.orgchemistrysteps.com

The reaction with phenols can be slower than with alcohols. To enhance the reaction rate, the phenol is sometimes first converted to its more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide (B78521). libretexts.orgchemguide.co.uk

Table 2: Examples of Ester Synthesis from Acyl Chlorides

| Acyl Chloride | Alcohol/Phenol | Product |

| Ethanoyl chloride | Ethanol | Ethyl ethanoate |

| Benzoyl chloride | Phenol | Phenyl benzoate |

| 3-Chloropropionyl chloride | Benzoin | Benzoin 3-chloropropionate |

This table presents examples of ester formation from different acyl chlorides to demonstrate the general reaction. google.com

Formation of Anhydrides

This compound can react with a carboxylate salt or a carboxylic acid to form a carboxylic acid anhydride (B1165640). libretexts.orgchemistrysteps.com When reacting with a carboxylate salt, the carboxylate ion acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This method is advantageous as it allows for the synthesis of both symmetrical and mixed anhydrides. chemistrysteps.com

The reaction with a carboxylic acid proceeds via nucleophilic acyl substitution where the hydroxyl oxygen of the carboxylic acid attacks the carbonyl carbon of the acyl chloride. lscollege.ac.in This is followed by the elimination of a chloride ion and deprotonation to yield the anhydride and HCl. lscollege.ac.inwikipedia.org This reaction is often catalyzed by a base like pyridine. wikipedia.org

The general mechanism for the formation of an anhydride from an acyl chloride and a carboxylic acid is:

The carboxylic acid attacks the carbonyl group of the acid chloride. lscollege.ac.in

A tetrahedral intermediate is formed. lscollege.ac.in

The tetrahedral intermediate collapses, eliminating the chloride ion. lscollege.ac.in

A proton is lost from the intermediate to give the final anhydride product. lscollege.ac.in

Various methods have been developed for the synthesis of anhydrides from acyl chlorides, including reactions with metal carboxylates such as those of thallium, mercury, silver, or sodium under aqueous conditions, and zinc carboxylates under aprotic conditions. niscpr.res.in

Table 3: Synthesis of Anhydrides from Acyl Chlorides

| Acyl Chloride | Carboxylic Acid/Carboxylate | Product Anhydride |

| Acetyl chloride | Sodium acetate | Acetic anhydride |

| Benzoyl chloride | Benzoic acid | Benzoic anhydride |

| Various acid chlorides | Zinc carboxylates | Symmetrical or unsymmetrical anhydrides |

This table illustrates the general reaction for anhydride formation from acyl chlorides. niscpr.res.in

Exploration of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics for the reactions of this compound provides valuable insights into the reaction rates and the position of equilibrium. Acyl chlorides are the most reactive among carboxylic acid derivatives, which is reflected in their reaction kinetics. vanderbilt.edu Their high reactivity stems from the significant polarization of the carbonyl carbon due to the inductive electron-withdrawing effects of both the chlorine and oxygen atoms. libretexts.org

The rates of nucleophilic acyl substitution reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the structure of the acyl chloride itself. Stronger nucleophiles will react faster than weaker ones. For instance, the reaction with a hydroxide ion is faster than with water. chemistrysteps.com

Thermodynamically, the reactions of acyl chlorides are generally favorable, leading to the formation of more stable products like amides, esters, and anhydrides. The conversion of a more reactive acid derivative to a less reactive one is a thermodynamically downhill process. libretexts.org The order of reactivity (and stability) for common carboxylic acid derivatives is generally: Acyl chloride > Acid anhydride > Ester > Amide. vanderbilt.edu This trend is related to the resonance stabilization of the starting material; amides have significant resonance stabilization, making them the least reactive. vanderbilt.edu

Mechanistic Pathways of Acyl Chloride Reactions

The primary mechanistic pathway for the reactions of this compound with nucleophiles is the nucleophilic addition-elimination mechanism, as previously discussed. savemyexams.comchemistrysteps.com This mechanism is a hallmark of nucleophilic acyl substitution. chemistrysteps.com

S_N1 and S_N2 Mechanisms in Solvolysis

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. vedantu.com For acyl chlorides, solvolysis reactions, such as hydrolysis (with water) or alcoholysis (with an alcohol), are common. chemistrysteps.comvedantu.com While the addition-elimination mechanism is the predominant pathway, the concepts of S_N1 (Substitution Nucleophilic Unimolecular) and S_N2 (Substitution Nucleophilic Bimolecular) mechanisms, typically associated with alkyl halides, can provide a framework for understanding certain aspects of solvolysis. vedantu.commasterorganicchemistry.com

The S_N1 mechanism proceeds in two steps, with the rate-determining step being the formation of a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com This pathway is favored by substrates that can form stable carbocations and by polar protic solvents that can stabilize the carbocation. vedantu.commasterorganicchemistry.com

The S_N2 mechanism is a one-step process where the nucleophile attacks at the same time as the leaving group departs. masterorganicchemistry.com The rate of an S_N2 reaction depends on the concentration of both the substrate and the nucleophile. vedantu.com

For solvolysis of acyl chlorides, the reaction is generally considered to follow the addition-elimination pathway. The distinction between S_N1 and S_N2 becomes more relevant when considering the solvolysis of alkyl halides, where the nature of the alkyl group (primary, secondary, tertiary) plays a crucial role in determining the mechanistic pathway. masterorganicchemistry.comspcmc.ac.in

Carbonyl Addition-Elimination Mechanisms

The hallmark of acyl chloride reactivity is the nucleophilic addition-elimination mechanism. rsc.orgchemguide.co.uklibretexts.orgsavemyexams.comlibretexts.org This two-step process is fundamental to the conversion of this compound into a variety of other functional groups. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbonyl carbon. This high degree of electrophilicity arises from the inductive effect of both the oxygen and chlorine atoms, which withdraw electron density from the carbon atom. chemguide.co.ukchemguide.co.uk

The initial attack by a nucleophile leads to the formation of a tetrahedral intermediate. chemguide.co.uklibretexts.org This intermediate is typically unstable and readily undergoes the second step of the mechanism: elimination. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. chemguide.co.uklibretexts.org This sequence of addition followed by elimination results in the net substitution of the chlorine atom with the incoming nucleophile. libretexts.org

A variety of nucleophiles can participate in this reaction with acyl chlorides like this compound. For instance, reaction with water leads to the formation of the corresponding carboxylic acid (3-phenoxypropanoic acid), while alcohols yield esters (e.g., ethyl 3-phenoxypropanoate from ethanol), and amines produce amides. savemyexams.com The reaction with alcohols is typically rapid and exothermic. chemguide.co.uklibretexts.org

Table 1: Representative Nucleophilic Addition-Elimination Reactions of Acyl Chlorides

| Nucleophile | Product | General Reaction |

| Water (H₂O) | Carboxylic Acid | R-COCl + H₂O → R-COOH + HCl |

| Alcohol (R'-OH) | Ester | R-COCl + R'-OH → R-COOR' + HCl |

| Ammonia (NH₃) | Primary Amide | R-COCl + 2NH₃ → R-CONH₂ + NH₄Cl |

| Primary Amine (R'-NH₂) | Secondary Amide | R-COCl + 2R'-NH₂ → R-CONHR' + R'NH₃Cl |

This table presents generalized reactions for acyl chlorides, which are expected to be applicable to this compound.

Electrophilic Catalysis in Acyl Chloride Reactivity

The reactivity of acyl chlorides, including this compound, can be significantly enhanced through the use of electrophilic catalysts, particularly Lewis acids. This is most prominently observed in Friedel-Crafts acylation reactions, where an acyl group is introduced onto an aromatic ring. pw.livelibretexts.org

In the absence of a catalyst, the acyl chloride is generally not electrophilic enough to react with an aromatic ring. A Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is required to activate the acyl chloride. pw.liveinfinitylearn.com The Lewis acid coordinates to the carbonyl oxygen or the chlorine atom of the acyl chloride, which greatly increases the electrophilicity of the carbonyl carbon. cdnsciencepub.com This interaction can lead to the formation of a discrete acylium ion (R-C≡O⁺), a powerful electrophile. pw.live

The generated acylium ion then attacks the aromatic ring in a classic electrophilic aromatic substitution mechanism. This involves the formation of a resonance-stabilized carbocation intermediate (a σ-complex or arenium ion), followed by the loss of a proton to restore aromaticity and yield the aryl ketone product. libretexts.org For example, the reaction of this compound with benzene (B151609) in the presence of AlCl₃ would be expected to yield 1-phenyl-3-phenoxypropan-1-one. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting aromatic compound, thus preventing polyacylation. libretexts.org

The choice of solvent can also influence the nature of the electrophilic species. In solvents with high dielectric constants, such as nitrobenzene, the formation of free ions is favored, whereas in solvents with low dielectric constants, like chloroform, a donor-acceptor complex between the acyl chloride and the Lewis acid is more likely the active electrophile. cdnsciencepub.com

Table 2: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Typical Application |

| Aluminum Chloride (AlCl₃) | General purpose, highly active |

| Iron(III) Chloride (FeCl₃) | Milder alternative to AlCl₃ |

| Zinc Chloride (ZnCl₂) | Used in some acylation reactions |

| Boron Trifluoride (BF₃) | Can be used as a catalyst |

| Tin(IV) Chloride (SnCl₄) | Another example of a Lewis acid catalyst |

This table lists common Lewis acids used for activating acyl chlorides in Friedel-Crafts reactions.

Radical Processes Involving Acyl Chlorides

Beyond ionic pathways, acyl chlorides can also participate in radical reactions. The generation of acyl radicals from acyl chlorides opens up alternative synthetic routes for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.comnih.gov

Chlorine Radical Generation and Trapping

Recent advancements have demonstrated that chlorine radicals can be generated from acyl chlorides under photoredox catalysis conditions. researchgate.netnih.gov This process typically involves the use of a photocatalyst that, upon excitation with visible light, can engage in a single-electron transfer with the acyl chloride. This can lead to the formation of an acyl radical and a chlorine atom.

Alternatively, chlorine radicals can be generated from other sources in the presence of an acyl chloride, leading to subsequent reactions. For instance, light-induced C-H oxygenation reactions can be initiated by chlorine radicals, where molecular oxygen acts as the oxidant. rsc.orgresearchgate.net The chlorine radical, being a powerful hydrogen atom abstractor, can initiate a radical chain process. The confinement of photogenerated chlorine radicals within the coordination sphere of a metal complex can even allow for regioselective C-H functionalization. nih.gov

Chloroacylation of Alkenes

A significant application of radical reactions involving acyl chlorides is the chloroacylation of alkenes. This reaction allows for the simultaneous introduction of an acyl group and a chlorine atom across a double bond. researchgate.net Modern methods often employ photoredox catalysis to generate the necessary radical intermediates under mild conditions. nih.gov

The mechanism typically involves the generation of an acyl radical from the acyl chloride. This acyl radical then adds to the alkene, forming a new carbon-centered radical. This radical can then be trapped by a chlorine source, which can be the acyl chloride itself or another chlorine-containing species in the reaction mixture, to give the β-chloro ketone product. researchgate.net This transformation provides a powerful tool for the synthesis of functionalized ketones that may not be easily accessible through traditional ionic pathways. For example, the reaction of this compound with an alkene like styrene (B11656) under photoredox conditions would be expected to yield a β-chloroketone derivative. This radical addition process can exhibit different regioselectivity compared to ionic additions. sciengine.com

Derivatization Strategies and Analog Synthesis Utilizing 3 Phenoxypropanoyl Chloride

Synthesis of Carboxamide Derivatives

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, and 3-phenoxypropanoyl chloride is an excellent starting material for this transformation. The reaction involves the coupling of the acyl chloride with a primary or secondary amine, resulting in the formation of a stable carboxamide derivative.

Reaction with Bio-Potent Amines via Schotten-Baumann Conditions

A widely employed method for the synthesis of amides from acyl chlorides and amines is the Schotten-Baumann reaction. researchgate.net This procedure is typically carried out under biphasic conditions, utilizing an organic solvent to dissolve the acyl chloride and the amine, and an aqueous base to neutralize the hydrochloric acid generated during the reaction. researchgate.netmdpi.com This neutralization is crucial as it prevents the protonation of the unreacted amine, thereby ensuring the reaction proceeds to completion. mdpi.comresearchgate.net The base, often sodium hydroxide (B78521) or pyridine (B92270), plays a key role in driving the equilibrium towards the formation of the amide product. researchgate.netCurrent time information in Bangalore, IN.

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the this compound. This is followed by the elimination of the chloride ion to form the corresponding carboxamide. beilstein-journals.org The Schotten-Baumann conditions are particularly advantageous when working with "bio-potent amines," which are amines that are part of a larger molecule with known biological activity. By reacting these amines with this compound, chemists can create new hybrid molecules that may exhibit enhanced or novel biological properties.

Formation of Diverse Amide Scaffolds

The versatility of the Schotten-Baumann reaction and other amide coupling methods allows for the synthesis of a vast array of amide scaffolds from this compound. By varying the amine coupling partner, a diverse library of carboxamide derivatives can be generated. This strategy has been employed in the development of new therapeutic agents. For instance, carboxamide derivatives of 3-phenoxybenzoic acid have been synthesized and evaluated as potent inhibitors of VEGFR-2, a key target in anti-angiogenic cancer therapy. rsc.org Similarly, novel 1-phenylcyclopropane carboxamide derivatives have been synthesized and investigated for their antiproliferative properties. nih.gov The ability to readily diversify the amide scaffold is a significant advantage in drug discovery, allowing for the systematic exploration of structure-activity relationships.

Table 1: Examples of Carboxamide Derivatives Synthesized from this compound and Various Amines

| Amine | Resulting Carboxamide Derivative |

| Hydrazine (B178648) | 3-Phenoxypropanehydrazide (B3014606) |

| Aniline | N-Phenyl-3-phenoxypropanamide |

| Benzylamine | N-Benzyl-3-phenoxypropanamide |

| Morpholine | 1-(Morpholino)-3-phenoxypropan-1-one |

Chiral Oxazolidinone Derivatives

Chiral oxazolidinones are powerful chiral auxiliaries in asymmetric synthesis. They are used to control the stereochemical outcome of reactions, leading to the formation of a single enantiomer of a desired product. The acylation of a chiral oxazolidinone with this compound is a key step in many stereoselective syntheses.

Diastereoselective Synthesis

The reaction of this compound with a chiral oxazolidinone, such as (4R)-4-benzyl-2-oxazolidinone or (4S)-4-benzyl-2-oxazolidinone, proceeds in a diastereoselective manner. This means that one diastereomer of the product is formed in preference to the other. The acylation is typically carried out in the presence of a base, such as n-butyllithium or sodium bis(trimethylsilyl)amide, at low temperatures. The chiral auxiliary directs the approach of the acyl chloride, leading to the preferential formation of one diastereomer.

Stereochemical Outcomes of Acylation Reactions

The stereochemical outcome of the acylation reaction is highly predictable. The bulky substituent on the chiral oxazolidinone (e.g., the benzyl (B1604629) group at the 4-position) effectively blocks one face of the molecule, forcing the acyl chloride to attack from the less hindered face. This results in the formation of a specific diastereomer of the N-acylated oxazolidinone. This diastereomer can then be used in subsequent reactions, such as alkylation or aldol (B89426) reactions, where the chiral auxiliary will continue to direct the stereochemistry. Finally, the chiral auxiliary can be cleaved to yield the desired enantiomerically pure product.

Table 2: Stereochemical Control in the Acylation of Chiral Oxazolidinones with this compound

| Chiral Oxazolidinone | Major Diastereomer Formed |

| (4R)-4-Benzyl-2-oxazolidinone | (4R)-4-Benzyl-3-(3-phenoxypropanoyl)oxazolidin-2-one |

| (4S)-4-Benzyl-2-oxazolidinone | (4S)-4-Benzyl-3-(3-phenoxypropanoyl)oxazolidin-2-one |

Synthesis of Indazole-Based Compounds

Indazole and its derivatives are an important class of heterocyclic compounds that are found in many biologically active molecules. The synthesis of indazole-based compounds often involves the formation of an amide or a related functional group, and this compound can be a useful reagent in this context.

The reaction of this compound with an amino-substituted indazole can lead to the formation of an N-(indazolyl)-3-phenoxypropanamide derivative. This reaction would typically be carried out under standard amide bond forming conditions. For example, several new N-phenyl-1H-indazole-1-carboxamides have been prepared by reacting phenyl isocyanate derivatives with 3-amino-1H-indazole derivatives. nih.gov While this specific example does not use this compound, it demonstrates a general strategy for the synthesis of indazole carboxamides. By replacing the phenyl isocyanate with this compound, one could synthesize the corresponding N-(indazolyl)-3-phenoxypropanamides.

The synthesis of such compounds could be of interest for the development of new therapeutic agents, as indazole derivatives have been shown to possess a wide range of biological activities, including antiproliferative and antiplatelet effects. nih.govnih.gov For instance, a series of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole analogues have been synthesized and identified as novel antiplatelet agents. nih.gov Furthermore, the synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides has yielded compounds with antiproliferative activity. nih.gov

Table 3: Potential Indazole-Based Compounds from this compound

| Indazole Starting Material | Potential Product |

| 5-Amino-1H-indazole | N-(1H-Indazol-5-yl)-3-phenoxypropanamide |

| 6-Amino-1H-indazole | N-(1H-Indazol-6-yl)-3-phenoxypropanamide |

| 1-Benzyl-5-amino-1H-indazole | N-(1-Benzyl-1H-indazol-5-yl)-3-phenoxypropanamide |

Incorporation into Heterocyclic Systems

This compound serves as a versatile reagent for the introduction of the 3-phenoxypropanoyl moiety into a variety of heterocyclic scaffolds. Its high reactivity as an acyl chloride allows for facile reactions with nucleophilic centers present in heterocyclic precursors, leading to the formation of diverse derivatives. This strategy is widely employed to modify the physicochemical and biological properties of the parent heterocycles. Key examples of its application include the synthesis of substituted pyrazolones, 1,3,4-oxadiazoles, and thiazolidinones.

The reaction typically proceeds via nucleophilic acyl substitution, where a heteroatom (commonly nitrogen or oxygen) or a reactive carbon on the heterocyclic ring attacks the electrophilic carbonyl carbon of this compound, leading to the displacement of the chloride ion and the formation of a new amide, ester, or carbon-carbon bond.

Synthesis of Pyrazolone (B3327878) Derivatives

Pyrazolones are a well-known class of heterocyclic compounds. The classical synthesis involves the condensation of a β-ketoester with a hydrazine derivative. nih.govorientjchem.org this compound can be utilized in the synthesis of pyrazolone derivatives through various strategies. One common approach involves the C-acylation of a pre-formed pyrazolone ring at the C-4 position, which is known to be nucleophilic. ekb.eg This reaction is typically carried out in the presence of a base to facilitate the formation of the enolate intermediate.

Another strategy involves the initial synthesis of a β-ketoester bearing the phenoxy group, which can then undergo cyclization with a hydrazine. For instance, ethyl 3-oxo-3-(phenoxy)propanoate can be synthesized and subsequently reacted with a substituted hydrazine to yield the corresponding pyrazolone derivative.

Table 1: Synthesis of Pyrazolone Derivatives using this compound Analogs

| Starting Material | Reagent | Product | Reaction Type |

| 1-Phenyl-3-methyl-5-pyrazolone | This compound | 4-(3-Phenoxypropanoyl)-1-phenyl-3-methyl-5-pyrazolone | C-Acylation |

| Phenylhydrazine | Ethyl 3-oxo-3-(phenoxy)propanoate | 5-Phenoxymethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Cyclocondensation |

Formation of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. nih.gov A common synthetic route to this scaffold involves the cyclization of N,N'-diacylhydrazines or the reaction of an acid hydrazide with a cyclizing agent. nih.govnih.govorganic-chemistry.org this compound is a key precursor in this synthesis, as it can be readily converted to 3-phenoxypropanehydrazide by reacting it with hydrazine hydrate. orgsyn.org

The resulting 3-phenoxypropanehydrazide can then be reacted with another acyl chloride or carboxylic acid, followed by cyclodehydration using reagents like phosphorus oxychloride or thionyl chloride, to yield asymmetrically substituted 1,3,4-oxadiazoles. nih.gov Alternatively, it can be reacted with carbon disulfide in the presence of a base to form a 5-(2-phenoxyethyl)-1,3,4-oxadiazole-2-thiol. jchemrev.com

Table 2: Representative Synthesis of 1,3,4-Oxadiazole Derivatives

| Precursor | Reagent(s) | Product | Reaction Type |

| 3-Phenoxypropanehydrazide | Benzoyl chloride, POCl₃ | 2-(2-Phenoxyethyl)-5-phenyl-1,3,4-oxadiazole | Acylation and Cyclodehydration |

| 3-Phenoxypropanehydrazide | Carbon disulfide, KOH | 5-(2-Phenoxyethyl)-1,3,4-oxadiazole-2-thiol | Cyclization |

Synthesis of Thiazolidinone Derivatives

Thiazolidinones, particularly 4-thiazolidinones, are sulfur-containing heterocyclic compounds. A prevalent method for their synthesis is the cyclocondensation of a Schiff base with thioglycolic acid. orientjchem.orghueuni.edu.vn this compound can be incorporated into thiazolidinone structures by acylating a suitable position on the thiazolidinone ring or on a substituent attached to it.

For example, a Schiff base can be first cyclized to form a thiazolidinone ring bearing a nucleophilic group, such as a primary or secondary amine. Subsequent reaction with this compound would then introduce the 3-phenoxypropanoyl moiety. This approach allows for the creation of a library of thiazolidinone derivatives with potential biological activities. researchgate.netnih.govresearchgate.net

Table 3: General Strategy for Thiazolidinone Derivatization

| Starting Material | Reagent(s) | Intermediate | Final Product |

| Substituted Aniline, Aromatic Aldehyde | 1. Condensation2. Thioglycolic acid | Schiff Base | Substituted Thiazolidinone |

| Substituted Thiazolidinone with NH group | This compound, Base | - | N-(3-Phenoxypropanoyl)thiazolidinone derivative |

Development of Complex Molecular Architectures

The utility of this compound extends beyond the synthesis of simple heterocyclic derivatives to the construction of more complex and elaborate molecular architectures. Its role as a bifunctional linker, possessing both an acylating group and a flexible phenoxypropyl chain, allows for its integration into multicomponent reactions and its use in conjugating different molecular scaffolds.

This capability is particularly valuable in medicinal chemistry and materials science, where the combination of different structural motifs can lead to novel properties and functionalities. The phenoxy group can be pre-functionalized, or the terminal phenyl ring can be subjected to further chemical transformations, adding another layer of complexity and diversity to the resulting molecules.

Use as a Linker in Conjugate Synthesis

This compound is an ideal candidate for linking two distinct molecular fragments. For instance, it can be used to connect a pharmacologically active heterocyclic core to another molecule, such as a steroid, a peptide, or another heterocycle, to create hybrid molecules. This strategy is often employed to modulate the properties of the parent molecules, such as solubility, stability, or target-binding affinity.

An illustrative example of this approach can be seen in the synthesis of complex steroidal conjugates. nih.gov A steroidal sapogenin like diosgenin (B1670711), which contains a hydroxyl group, can be acylated with a suitable acyl chloride. By analogy, this compound could react with the hydroxyl group of diosgenin to form a steroidal ester. The phenoxy group of this conjugate would then be available for further functionalization, potentially leading to the creation of large, intricate molecules with tailored properties.

Table 4: Hypothetical Construction of a Complex Molecular Architecture

| Scaffold A | Linker | Scaffold B | Resulting Architecture |

| Steroid (e.g., Diosgenin) | This compound | Heterocycle (e.g., Aminothiazole) | Steroid-O-C(O)-CH₂CH₂-O-Phenyl-Heterocycle |

The synthesis of such complex architectures often requires careful planning of the reaction sequence to ensure compatibility of the functional groups and to achieve the desired regioselectivity. The flexibility of the 3-phenoxypropanoyl linker can also be advantageous, allowing the attached molecular fragments to adopt optimal orientations for interaction with biological targets or for self-assembly into supramolecular structures. The development of these complex molecular architectures opens up new avenues for the design of novel therapeutic agents and advanced materials.

Applications of 3 Phenoxypropanoyl Chloride in Advanced Organic Synthesis

Building Block for Functional Group Introduction

One of the most fundamental roles of 3-phenoxypropanoyl chloride in organic synthesis is as a reagent for the introduction of the 3-phenoxypropanoyl moiety onto various substrates. The high reactivity of the acyl chloride group facilitates reactions with a wide range of nucleophiles, making it a valuable tool for chemists.

The primary reactions involving this compound for functional group introduction include:

Acylation of Alcohols and Phenols: In the presence of a base, this compound readily reacts with alcohols and phenols to form the corresponding esters. This reaction is a straightforward method to introduce the bulky and electronically influential 3-phenoxypropanoyl group.

Acylation of Amines: Primary and secondary amines are readily acylated by this compound to yield N-substituted amides. This robust reaction is crucial in peptide synthesis and the creation of various amide-containing target molecules.

Friedel-Crafts Acylation: With a Lewis acid catalyst, such as aluminum chloride, this compound can acylate aromatic rings. researchgate.netresearchgate.net This electrophilic aromatic substitution reaction forges a new carbon-carbon bond and attaches the phenoxypropanoyl group to an aromatic core, a key step in the synthesis of various ketones. researchgate.netresearchgate.netnih.gov

These transformations are foundational in multi-step syntheses, where the introduced 3-phenoxypropanoyl group can influence the steric and electronic properties of the molecule or serve as a handle for further functionalization. slideshare.netresearchgate.net

| Nucleophile | Product Type | General Reaction Scheme |

|---|---|---|

| Alcohol (R-OH) | Ester | R-OH + C₆H₅OCH₂CH₂COCl → C₆H₅OCH₂CH₂COOR + HCl |

| Amine (R-NH₂) | Amide | R-NH₂ + C₆H₅OCH₂CH₂COCl → C₆H₅OCH₂CH₂CONHR + HCl |

| Aromatic Ring (Ar-H) | Aryl Ketone | Ar-H + C₆H₅OCH₂CH₂COCl --(AlCl₃)--> Ar-COCH₂CH₂OC₆H₅ + HCl |

Role in the Synthesis of Novel Organic Materials and Ligands

The structural characteristics of this compound make it a promising candidate for the synthesis of novel organic materials and ligands for metal complexes. The phenoxy group can participate in π-stacking interactions, while the flexible propanoyl chain allows for conformational adaptability.

While direct, large-scale applications of this compound in materials science are still emerging, its potential is evident in several areas:

Ligand Synthesis: The reaction of this compound with appropriate multifunctional molecules can lead to the formation of sophisticated ligands. These ligands, featuring ether and carbonyl functionalities, can coordinate with various metal ions to form complexes with potential applications in catalysis, sensing, and luminescence. nih.govcolorado.edugoogle.comnih.govgoogle.com For instance, derivatization with molecules containing amine or thiol groups can produce polydentate ligands capable of chelating metal ions.

Liquid Crystals: The rigid phenyl ring and flexible chain of the 3-phenoxypropanoyl moiety are common features in molecules that exhibit liquid crystalline properties. nih.govslideshare.netgoogle.comresearchgate.net By incorporating this unit into larger molecular structures, it is conceivable to synthesize new liquid crystalline materials with specific phase behaviors and thermal properties.

Corrosion Inhibitors: Organic molecules containing heteroatoms like oxygen and an aromatic ring can be effective corrosion inhibitors. researchgate.netnih.govresearchgate.netorientjchem.orgsigmaaldrich.com The 3-phenoxypropanoyl group, when attached to a suitable anchor that can adsorb onto a metal surface, could contribute to the formation of a protective film, thus inhibiting corrosion.

Dendrimers: Dendrimers are highly branched, well-defined macromolecules. nih.govresearchgate.netresearchgate.netmelscience.comfarabi.university this compound can be used to functionalize the surface of a dendrimer core, modifying its properties such as solubility and guest-hosting ability.

Intermediacy in the Synthesis of Pharmaceutically Relevant Scaffolds

This compound is a valuable intermediate in the synthesis of various pharmaceutically relevant scaffolds. researchgate.netorganic-chemistry.org Its ability to introduce a specific structural motif is leveraged in the construction of complex molecules with biological activity.

Research in medicinal chemistry has shown the importance of the phenoxy- and propanoyl-based structures in the development of new therapeutic agents. The applications of this compound in this field include:

Antimicrobial Agents: The phenoxy moiety is present in a number of antimicrobial compounds. By using this compound as a building block, it is possible to synthesize novel derivatives of existing antibiotic classes or entirely new scaffolds with potential antibacterial and antifungal properties. For example, it can be used to acylate amine-containing heterocyclic cores common in antimicrobial drugs. nih.govresearchgate.net

Agrochemicals: Similar to pharmaceuticals, the development of new agrochemicals, such as herbicides and fungicides, often relies on the synthesis of novel organic molecules. The structural features of this compound can be incorporated into potential new agrochemicals to enhance their biological activity and selectivity. libretexts.org

| Scaffold Type | Synthetic Strategy | Potential Therapeutic Area |

|---|---|---|

| Quinolone Derivatives | Acylation of an amine-substituted quinolone core. | Antibacterial |

| β-Lactam Derivatives | Modification of the side chain of a penicillin or cephalosporin (B10832234) nucleus. | Antibacterial |

| Heterocyclic Amides | Reaction with various nitrogen-containing heterocyclic amines. | Antifungal, Anti-inflammatory |

Utility in Polymer Chemistry Research

In the realm of polymer chemistry, acyl chlorides are important reagents, and this compound offers specific functionalities for polymer synthesis and modification.

Polymer Modification: this compound can be used to modify the properties of existing polymers. For instance, polymers with nucleophilic side groups (e.g., hydroxyl or amine groups) can be functionalized by reacting them with this compound. This can alter the polymer's solubility, thermal stability, and mechanical properties.

Chain-End Functionalization: In polymerization processes, this compound can act as a chain-capping agent. Its reaction with a living polymer chain introduces the phenoxypropanoyl group at the chain end, providing a specific functionality for further reactions or to control the polymer's interactions with other materials.

Polycondensation: While this compound itself cannot act as a monomer in polycondensation due to having only one reactive site, bifunctional derivatives of this molecule could be synthesized and used as monomers. nih.govuwindsor.ca For example, a diacyl chloride derivative of a bis-phenol could be used in polycondensation reactions with diols or diamines to produce polyesters or polyamides with the phenoxy ether linkage integrated into the polymer backbone. researchgate.net

Protecting Group Strategies in Complex Molecule Synthesis

In the multi-step synthesis of complex organic molecules, the temporary protection of reactive functional groups is often a crucial strategy. researchgate.netnih.govresearchgate.net Acylation is a common method for protecting hydroxyl and amino groups.

Theoretically, this compound could be used to protect alcohols and amines by converting them into esters and amides, respectively. The resulting 3-phenoxypropanoyl esters and amides would be stable to a range of reaction conditions under which the unprotected functional groups would react. The deprotection would involve the hydrolysis of the ester or amide linkage, typically under basic or acidic conditions, to regenerate the original alcohol or amine.

Advanced Spectroscopic Characterization Techniques in Research on 3 Phenoxypropanoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnp-mrd.orgyoutube.comslideshare.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering a window into the electronic environment of individual nuclei. slideshare.net For 3-phenoxypropanoyl chloride and its derivatives, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons are observed.

The protons on the phenyl ring typically appear in the downfield region, generally between 6.8 and 7.4 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting pattern of these signals depends on the substitution pattern of the phenyl ring in any given derivative. The protons of the ethyl chain, specifically the two methylene (B1212753) groups (-CH₂-), exhibit characteristic triplet signals. The methylene group adjacent to the carbonyl chloride (C2) is more deshielded and appears further downfield than the methylene group adjacent to the phenoxy group (C3). This is due to the strong electron-withdrawing nature of the acyl chloride functionality.

A representative ¹H NMR data for a related compound, 1-chloropropane, shows the terminal methyl protons at a lower chemical shift compared to the methylene protons adjacent to the electron-withdrawing chlorine atom. docbrown.info Similarly, for this compound, we would expect the C3 protons to be at a lower chemical shift than the C2 protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 6.8 - 7.4 | Multiplet |

| -OCH₂- (C3) | ~4.3 | Triplet |

| -CH₂COCl (C2) | ~3.2 | Triplet |

Note: These are predicted values and can vary based on the solvent and the specific derivative.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. youtube.com

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the acyl chloride is the most deshielded, appearing at the lowest field (highest ppm value), typically in the range of 170-180 ppm. The aromatic carbons resonate in the region of 115-160 ppm. The carbons of the ethyl chain, C2 and C3, will have distinct chemical shifts, with C2 (adjacent to the carbonyl) being more deshielded than C3.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is a valuable technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. youtube.com

DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).

DEPT-90: Shows only methine (CH) carbons.

DEPT-135: Shows methine and methyl carbons as positive signals and methylene carbons as negative signals.

For this compound, a DEPT-135 experiment would show negative signals for the two methylene carbons (C2 and C3) and positive signals for the methine carbons of the phenyl ring. Quaternary carbons, such as the carbon atom of the phenyl ring attached to the oxygen and the carbonyl carbon, would be absent in all DEPT spectra. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | DEPT-135 Signal |

| C=O (C1) | 170 - 180 | Absent |

| C-O (Aromatic) | 155 - 160 | Absent |

| CH (Aromatic) | 115 - 130 | Positive |

| -OCH₂- (C3) | 60 - 70 | Negative |

| -CH₂COCl (C2) | 40 - 50 | Negative |

Note: These are predicted values and can vary based on the solvent and the specific derivative.

For derivatives of this compound that contain stereocenters, advanced NMR techniques are crucial for determining the relative or absolute configuration. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, including NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be used to establish through-space proximity of protons, which helps in assigning stereochemistry. For complex structures, the development of specific NMR analysis methods can aid in reliably discriminating between possible diastereomers without extensive 2D NMR analysis. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identificationcopbela.orgpressbooks.publibretexts.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. copbela.org The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl group and the ether linkage.

The most prominent feature in the IR spectrum is the strong, sharp absorption band for the C=O stretch of the acyl chloride, which typically appears at a high frequency, around 1780-1815 cm⁻¹. This high frequency is characteristic of acid chlorides. The C-O stretching vibration of the phenoxy group gives rise to a strong band in the region of 1200-1300 cm⁻¹ (asymmetric stretch) and a weaker band around 1000-1100 cm⁻¹ (symmetric stretch). Additionally, the C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the C-H stretches of the aliphatic methylene groups appear just below 3000 cm⁻¹. libretexts.orglumenlearning.com Aromatic C=C stretching vibrations are typically seen in the 1450-1600 cm⁻¹ region. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) Stretch | 1780 - 1815 | Strong, Sharp |

| C-O (Aryl Ether) Stretch | 1200 - 1300 | Strong |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysislcms.czmiamioh.edunih.gov

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule through the analysis of its fragmentation pattern. miamioh.edu

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for this compound would include the loss of the chlorine atom to form an acylium ion, and cleavage of the ether bond. The fragmentation of related fentanyl analogs, such as 3-phenylpropanoylfentanyl, has been shown to involve N-dealkylation and hydroxylation, indicating that the propanoyl moiety can be a site of metabolic modification. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of ions, allowing for the determination of the elemental composition of the molecular ion and its fragments. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. For derivatives of this compound, HRMS is essential for confirming the successful incorporation of various substituents and for identifying metabolites in biological studies. nih.gov The high accuracy of HRMS helps in building confidence in the proposed structures of novel derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and labile molecules, including acyl chlorides and their derivatives. libretexts.org This method allows for the ionization of analytes directly from a solution into the gas phase with minimal fragmentation, which is crucial for determining the molecular weight of the parent molecule. libretexts.orglibretexts.org

In the context of this compound, ESI-MS is typically performed in positive ion mode. The molecule can be protonated to generate the [M+H]⁺ ion. Due to the reactivity of the acyl chloride moiety, derivatization is often performed prior to analysis. For instance, reaction with an alcohol (e.g., methanol) yields the corresponding ester, which is more stable and readily analyzed.

Furthermore, the presence of the chlorine atom can lead to the formation of specific adducts. For example, in negative ion mode, chloride adducts [M+Cl]⁻ can be observed, which provides an additional confirmation of the compound's identity. americanpharmaceuticalreview.com The choice of solvent and additives, such as formic acid, can significantly influence the ionization process and the types of ions observed. libretexts.org The high sensitivity of ESI-MS makes it an invaluable tool for detecting trace amounts of the compound or its byproducts in complex reaction mixtures. libretexts.org

Isotopic Pattern Analysis for Halogen Detection

A key feature in the mass spectrum of any chlorine-containing compound is its characteristic isotopic pattern. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). libretexts.orgweebly.com This natural distribution results in a distinctive signature in the mass spectrum.

For a molecule containing a single chlorine atom, such as this compound, the molecular ion region will exhibit two peaks separated by two mass-to-charge (m/z) units. libretexts.orgchemguide.co.uk The peak corresponding to the molecule containing the lighter ³⁵Cl isotope is designated as the molecular ion peak (M⁺). A second peak, known as the M+2 peak, will appear at a higher m/z value corresponding to the molecule with the ³⁷Cl isotope. The intensity ratio of the M⁺ peak to the M+2 peak is approximately 3:1, directly reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. weebly.comucalgary.ca This unmistakable 3:1 isotopic cluster provides unambiguous evidence for the presence of a single chlorine atom within the molecule or its fragments, serving as a powerful diagnostic tool in structural elucidation. libretexts.orgucalgary.ca

Table 1: Expected Isotopic Peaks for this compound Molecular Formula: C₉H₉ClO₂

| Ion | Isotope Composition | Approximate m/z | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₉H₉³⁵ClO₂ | 184.0 | 100% (3) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. bas.bgomu.edu.tr This technique involves directing a beam of X-rays onto a single crystal of a compound. bas.bg The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy. bas.bg

While obtaining a suitable single crystal of the highly reactive and potentially liquid this compound can be challenging, X-ray crystallography is invaluable for the structural analysis of its stable, solid derivatives. For example, converting the acyl chloride into a solid amide or ester derivative allows for the growth of high-quality crystals suitable for diffraction experiments. The resulting crystal structure provides unequivocal proof of the molecular connectivity and conformation in the solid state. For chiral derivatives, X-ray crystallography can also be used to determine the absolute configuration of the stereocenters. ku.edu This technique is critical in drug discovery and development for understanding molecule-receptor interactions. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) is the most widely used method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying compounds in a mixture. chemguide.co.uk For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. However, due to the high reactivity of acyl chlorides with common reversed-phase solvents like water and methanol, derivatization is often necessary. americanpharmaceuticalreview.comnih.gov The acyl chloride can be converted into a more stable ester or amide derivative prior to analysis. americanpharmaceuticalreview.comresearchgate.net

The separation is generally achieved on a C18 stationary phase column. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is used in either an isocratic or gradient elution mode. google.com The presence of the phenoxy group provides a strong chromophore, allowing for sensitive detection using an ultraviolet (UV) detector, typically in the range of 210-280 nm. phenomenex.com By comparing the retention time of the main peak with that of a reference standard and integrating the peak areas, the purity of the sample can be accurately determined. The method can be validated to detect and quantify potential impurities, such as the corresponding carboxylic acid (3-phenoxypropanoic acid), which is the primary hydrolysis product. researchgate.netbohrium.com

Table 2: Illustrative HPLC Method Parameters for a Derivative of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 50% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Excess Determination

While this compound itself is achiral, it is frequently used to synthesize chiral molecules. When a derivative of this compound contains one or more stereocenters, it is crucial to determine the enantiomeric purity, or enantiomeric excess (ee). Chiral HPLC is the primary technique for this purpose. phenomenex.comregistech.com

This method utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a racemic compound, leading to their separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including derivatives of phenoxypropionic acids. nih.govwindows.net

The separation of enantiomers is achieved by passing a solution of the chiral derivative through the chiral column. The two enantiomers will have different retention times, resulting in two separate peaks in the chromatogram. The enantiomeric excess is calculated from the integrated areas of these two peaks. The development of a chiral HPLC method often involves screening different chiral columns and optimizing the mobile phase composition (typically a mixture of alkanes like n-hexane and an alcohol modifier like isopropanol) to achieve baseline resolution. nih.gov This analysis is fundamental in the pharmaceutical industry, where often only one enantiomer possesses the desired therapeutic activity. registech.com

Computational Chemistry Investigations of 3 Phenoxypropanoyl Chloride and Its Reactions

Quantum Mechanical Approaches

Quantum mechanics forms the fundamental basis for a variety of computational methods that predict the electronic and geometric properties of molecules. These approaches are crucial for understanding the intrinsic characteristics of 3-phenoxypropanoyl chloride.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules to predict their properties. DFT studies can elucidate the distribution of electron density, molecular orbital energies, and reactivity descriptors for this compound. For instance, DFT calculations on similar molecules, such as phenoxyacetic acid derivatives, have been used to determine optimized geometries, vibrational frequencies, and electronic charge distributions. nih.gov

The reactivity of this compound is largely dictated by the electrophilic nature of the carbonyl carbon in the acyl chloride group and the electronic effects of the phenoxy group. DFT can quantify this reactivity through calculations of parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. acs.org For example, in a study on organoselenium compounds, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to determine HOMO-LUMO energies, providing insights into their stability and reactivity profiles. acs.org

Table 1: Illustrative DFT-Calculated Electronic Properties for a Related Compound (Amide-Functionalized Organoselenium Compound)

| Property | Value (eV) |

| HOMO Energy | -5.14 |

| LUMO Energy | -0.02 |

| Energy Gap (ΔE) | 5.12 |

| Ionization Potential (IP) | 5.14 |

| Electron Affinity (EA) | 0.02 |

Data from a study on an amide-functionalized organoselenium compound, illustrating the type of data obtained from DFT calculations. acs.org

These calculations can also predict spectroscopic properties, such as NMR chemical shifts and infrared vibrational frequencies, which are invaluable for experimental characterization. nih.gov

Ab initio methods are quantum chemical calculations based on first principles, without the use of experimental data for parametrization. aps.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though they are computationally more demanding than DFT. Ab initio calculations have been employed to study the potential energy surfaces of reactions involving related species, such as the thermal decomposition of the phenoxy radical. acs.org Such studies can reveal detailed mechanistic pathways and transition state geometries.

Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to larger molecular systems. These methods could be used for preliminary conformational searches or for screening large libraries of derivatives of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of this compound in various environments, such as in solution.

For molecules with flexible linkers like the propanoyl chain in this compound, MD simulations can explore the different accessible conformations and their relative energies. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. Studies on similar ether-containing compounds have utilized MD simulations to investigate their behavior, for example, in lipid bilayers, revealing how the ether linkage affects the properties of the membrane. acs.orgnih.gov These simulations often employ force fields like CHARMM or AMBER to describe the potential energy of the system. researchgate.net

Table 2: Key Parameters in a Typical Molecular Dynamics Simulation

| Parameter | Description |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. |

| Time Step | The small time interval at which the equations of motion are integrated (typically 1-2 femtoseconds). |

| Simulation Length | The total time duration of the simulation, which can range from nanoseconds to microseconds. |

| Ensemble | The statistical mechanical ensemble used to control thermodynamic variables like temperature and pressure (e.g., NVT, NPT). |

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential inhibitors of a biological target. While this compound itself is a reactive intermediate, its derivatives, which might be synthesized from it, could be investigated for their biological activity using molecular docking.

For example, derivatives of this compound could be docked into the active site of an enzyme to predict their binding affinity and mode of interaction. Studies on phenoxy-containing compounds, such as phenoxyacetanilide derivatives, have successfully used molecular docking to predict their binding to enzymes like cyclooxygenase-2 (COX-2), correlating the docking scores with experimental anti-inflammatory activity. semanticscholar.orgresearchgate.net

Table 3: Illustrative Molecular Docking Results for Phenoxyacetanilide Derivatives against COX-2

| Compound Code | Docking Score (kcal/mol) | Interacting Residues |

| RKS-1 | -8.9 | SER-530, TRY-355 |

| RKS-2 | -8.5 | SER-530, TRY-355 |

| RKS-3 | -8.7 | SER-530, TRY-355 |

Data from a study on phenoxyacetanilide derivatives, illustrating the type of data obtained from molecular docking. semanticscholar.org

The docking score, typically in units of energy (e.g., kcal/mol), represents the predicted binding free energy. A more negative score generally indicates a more favorable binding interaction. nih.gov

Mechanistic Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers associated with transition states. For reactions involving this compound, such as nucleophilic acyl substitution, computational methods can provide a detailed picture of the reaction pathway. fiveable.me

DFT and ab initio methods can be used to locate the transition state structures and calculate their energies. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. For example, theoretical studies on the displacement reactions of acyl chlorides with chloride ions have been performed to understand the intermediates and transition states involved. acs.org The reaction of acyl chlorides with nucleophiles generally proceeds through a tetrahedral intermediate. fiveable.me

Application of Machine Learning and Cheminformatics in Compound Design and Property Prediction

Machine learning (ML) and cheminformatics are increasingly being applied in chemistry to predict the properties of molecules and to design new compounds with desired characteristics. researchgate.net These approaches can be particularly useful for exploring the vast chemical space of possible derivatives of this compound.

By training ML models on datasets of known compounds and their properties, it is possible to develop quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models can then be used to predict the properties of new, untested compounds. For instance, ML models have been developed to predict the reactivity of halogenated organic compounds and the formation of byproducts in chlorination reactions. nih.govresearchgate.net Cheminformatics tools are used for tasks such as molecular representation, similarity searching, and chemical space visualization, which are essential for managing and analyzing large chemical datasets. acs.org

常见问题

Q. What are the standard synthetic routes for preparing 3-phenoxypropanoyl chloride in laboratory settings?

A common method involves reacting hydrocinnamic acid (3-phenylpropanoic acid) with oxalyl chloride under anhydrous conditions. The reaction typically proceeds at room temperature in a solvent like dichloromethane, with catalytic dimethylformamide (DMF) to enhance reactivity. After completion, excess reagents are removed via rotary evaporation under reduced pressure. Purity is confirmed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and assess purity.

- Infrared (IR) spectroscopy to identify the carbonyl (C=O) stretch (~1770 cm⁻¹) and acyl chloride (C-Cl) bands.

- Boiling point determination (232°C at 760 mmHg) and density measurement (1.1 g/cm³) for physical validation .

- Gas chromatography-mass spectrometry (GC-MS) for quantifying residual solvents or by-products .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE): Wear acid-resistant gloves, goggles, and a lab coat. Use a full-face respirator if ventilation is inadequate.

- Handling: Work in a fume hood to avoid inhalation (H331 hazard) and prevent skin contact (H314 hazard).

- Storage: Keep in a sealed container under inert gas (e.g., nitrogen) at 0–6°C to minimize hydrolysis . Emergency procedures for spills include neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Temperature control: Maintain reactions at 0–5°C to suppress side reactions like Friedel-Crafts acylation.

- Stoichiometry: Use a 1.2:1 molar ratio of oxalyl chloride to hydrocinnamic acid to ensure complete conversion.

- Catalyst screening: Test alternatives to DMF, such as thionyl chloride with pyridine, to reduce carbocation formation . Validate purity via high-performance liquid chromatography (HPLC) .

Q. What strategies are effective in resolving discrepancies in spectroscopic data when analyzing this compound derivatives?

- Cross-validation: Combine ¹H NMR, ¹³C NMR, and IR data to confirm functional groups. For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC).

- Computational modeling: Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts .

- By-product analysis: Isolate minor peaks via preparative GC and characterize them using tandem MS .

Q. How does moisture affect the stability of this compound, and what methods prevent hydrolysis during storage?

Moisture accelerates hydrolysis to 3-phenoxypropanoic acid, detectable via IR loss of the C-Cl band. Prevention strategies include:

- Desiccants: Store with molecular sieves (3Å) in airtight containers.

- Inert atmosphere: Use argon or nitrogen to displace moisture during transfers.

- Stability testing: Conduct accelerated aging studies at 40°C/75% relative humidity to determine shelf-life .

Methodological Considerations

- Experimental design: Follow PRISMA guidelines for systematic reviews of synthetic protocols to avoid bias in data interpretation .

- Data validation: Ensure double-blinding in spectral analysis to reduce observer bias .

- Risk mitigation: Pre-test reaction scalability using microreactors to assess exothermic risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。